molecular formula C10H8N2O B3055011 [3,4'-Bipyridin]-6(1H)-one CAS No. 62749-34-2

[3,4'-Bipyridin]-6(1H)-one

Cat. No.: B3055011
CAS No.: 62749-34-2
M. Wt: 172.18 g/mol
InChI Key: JLEJXZDPNYUTIR-UHFFFAOYSA-N
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Description

[3,4’-Bipyridin]-6(1H)-one is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4’-Bipyridin]-6(1H)-one typically involves the coupling of two pyridine rings. One common method is the palladium-catalyzed cross-coupling reaction, which involves the reaction of a halogenated pyridine with a pyridine boronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide .

Industrial Production Methods

Industrial production of [3,4’-Bipyridin]-6(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[3,4’-Bipyridin]-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted bipyridines .

Scientific Research Applications

Chemistry

In chemistry, [3,4’-Bipyridin]-6(1H)-one is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their optical and catalytic properties .

Biology and Medicine

In biology and medicine, derivatives of [3,4’-Bipyridin]-6(1H)-one are investigated for their potential therapeutic applications. For instance, some derivatives exhibit phosphodiesterase inhibitory activity, making them useful in the treatment of heart failure .

Industry

In the industrial sector, [3,4’-Bipyridin]-6(1H)-one is used in the synthesis of fine chemicals, including pharmaceuticals, pesticides, and dyes. Its ability to form stable complexes with metals makes it valuable in various catalytic processes .

Mechanism of Action

The mechanism of action of [3,4’-Bipyridin]-6(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in catalytic and coordination chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJXZDPNYUTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534930
Record name [3,4'-Bipyridin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62749-34-2
Record name [3,4'-Bipyridin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process according to claim 12 which comprises reacting 1,2-dihydro-2-oxo-5-(4-pyridinyl)-nicotinonitrile or 1,2-dihydro-2-oxo-5-(4-pyridinyl)-nicotinic acid with aqueous sulfuric acid to produce 5-(4-pyridinyl)-2(1H)-pyridinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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